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Compound of Interest

Compound Name: C18G

Cat. No.: B12373291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional

characteristics of C18G peptide variants. C18G, an amphipathic α-helical peptide derived from

human platelet factor IV, has garnered significant interest for its potent antimicrobial and

antitumor activities. Understanding the relationship between its structure and function is crucial

for the rational design of novel therapeutic agents with enhanced efficacy and reduced toxicity.

This document summarizes key quantitative data, details essential experimental protocols, and

visualizes relevant biological pathways and workflows to facilitate further research and

development in this area.

Core Principles of C18G Activity
The biological activity of C18G and its variants is intrinsically linked to their physicochemical

properties, primarily their amphipathicity, helicity, and hydrophobicity. These peptides typically

adopt an α-helical conformation in membrane-like environments, segregating their cationic and

hydrophobic residues onto opposite faces of the helix. This facially amphiphilic structure is

critical for its mechanism of action, which involves electrostatic attraction to negatively charged

microbial or cancer cell membranes, followed by insertion into the lipid bilayer, leading to

membrane disruption and cell death.[1][2]

Key structural features influencing C18G's activity include:
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Amphiphilicity and Helicity: The formation of a well-defined amphipathic α-helix is essential

for the peptide's lytic activity.[1]

Hydrophobicity: An increase in the overall hydrophobicity of the peptide generally correlates

with increased antitumor and hemolytic activity. However, this can also lead to a higher

susceptibility to inhibition by serum.[1] The structure of the hydrophobic amino acid side

chains also plays a significant role in membrane permeabilization.[2]

Cationic Residues: The positively charged amino acids, typically lysine or arginine, are

crucial for the initial electrostatic interaction with the negatively charged components of

target cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or

phosphatidylserine on cancer cells.[2]

Quantitative Data on C18G Variants
The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and

structural properties of various C18G variants. These variants involve substitutions in either the

cationic or hydrophobic residues of the parent C18G peptide.

Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key measure of a peptide's antimicrobial

potency. The tables below present the MIC values (in µM) of C18G and its variants against a

panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (µM) of C18G Cationic Variants
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Peptide Sequence E. coli
P.
aeruginosa

S. aureus B. subtilis

C18G

(Parent)

KLLKLLKKLL

KLLKLLKK
2.5 5 2.5 2.5

C18G-Arg
RLLRLLRRL

LRLLRLLRR
2.5 5 2.5 2.5

C18G-His
HLLHLLHHL

LHLLHLLHH
5 >20 >20 5

C18G-Orn
OLLOLLOOL

LOLLOLLOO
2.5 5 5 2.5

C18G-Dap
XLLXLLXXLL

XLLXLLXX
5 5 10 2.5

Data extracted from "Role of Cationic Side Chains in the Antimicrobial Activity of C18G". Orn

(O) stands for Ornithine and Dap (X) for Diaminopropionic acid.

Table 2: Minimum Inhibitory Concentrations (µM) of C18G Hydrophobic Variants

Peptide
Hydrophobi
c Residue

E. coli
P.
aeruginosa

S. aureus B. subtilis

C18G

(Parent)
Leucine (Leu) 2.5 5 2.5 2.5

C18G-Nle Norleucine 2.5 2.5 2.5 1.25

C18G-Nva Norvaline 5 5 5 2.5

C18G-Cha
Cyclohexylala

nine
2.5 5 2.5 1.25

C18G-Abu
Aminobutyric

acid
>20 >20 >20 >20

C18G-Ala Alanine >20 >20 >20 >20
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Data extracted from "Effect of non-natural hydrophobic amino acids on the efficacy and

properties of the antimicrobial peptide C18G".

Cytotoxicity
The cytotoxic effects of C18G variants are typically assessed through their hemolytic activity

against red blood cells and their inhibitory concentration (IC50) against cancer cell lines.

Table 3: Hemolytic and Antitumor Activity of C18G Variants

Peptide Variant Modification
Hemolytic Activity
(% at 15 µM)

Antitumor Activity
(IC50 in µM)

C18G (Parent) - ~9% ~5

C18G-Arg Lys to Arg Low Not Reported

C18G-Nva Leu to Norvaline ~1% Not Reported

Analog 1
Increased

Hydrophobicity
Higher than C18G Lower than C18G

Analog 2
Addition of Negatively

Charged Residue
Lower than C18G Higher than C18G

Data compiled from "Role of Cationic Side Chains in the Antimicrobial Activity of C18G" and

"Structure-activity analysis of the antitumor and hemolytic properties of the amphiphilic alpha-

helical peptide, C18G". Specific IC50 values for all variants are not readily available in a single

source and may vary depending on the cancer cell line tested.

Structural Properties: Helicity
The α-helical content of C18G variants is a critical determinant of their activity. Circular

Dichroism (CD) spectroscopy is the primary technique used to assess the secondary structure

of these peptides in different environments.

Table 4: Secondary Structure Analysis of C18G Variants by Circular Dichroism
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Peptide Environment
Predominant Secondary
Structure

C18G (Parent) Aqueous Buffer Disordered (Random Coil)

Membrane Mimetic (SDS

micelles)
α-helical

C18G Cationic Variants (Arg,

His, Orn)

Membrane Mimetic (SDS

micelles)
α-helical

C18G-Dap
Membrane Mimetic (SDS

micelles)
Decreased α-helicity

C18G Hydrophobic Variants

(Nle, Nva, Cha)

Membrane Mimetic (Anionic

Vesicles)
α-helical

Information synthesized from "Role of Cationic Side Chains in the Antimicrobial Activity of

C18G" and "Effect of non-natural hydrophobic amino acids on the efficacy and properties of the

antimicrobial peptide C18G".

Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a

clear understanding of C18G's mechanism of action and the workflow for its analysis.

C18G Interaction with the PhoP/PhoQ Two-Component
System
In Gram-negative bacteria such as E. coli and Salmonella, C18G can activate the PhoP/PhoQ

two-component signaling system, which is involved in virulence and resistance to antimicrobial

peptides. C18G is thought to activate the sensor kinase PhoQ by causing the dissociation of an

inhibitory small protein, MgrB.
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Bacterial Inner Membrane Cytoplasm

PhoQ (Inactive) PhoQ-P (Active)
Autophosphorylation
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PhoP-P PhoP-activated
genes

Activates transcription
C18G

disrupts interaction

Click to download full resolution via product page

Caption: C18G-mediated activation of the PhoP/PhoQ signaling pathway.

General Workflow for C18G Variant Analysis
The structural and functional analysis of C18G variants typically follows a systematic workflow,

from peptide design and synthesis to biophysical characterization and biological activity

assessment.
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Caption: Experimental workflow for C18G variant analysis.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural

and functional analysis of C18G peptide variants.

Peptide Synthesis and Purification
Objective: To synthesize and purify C18G peptide variants.

Methodology:

Solid-Phase Peptide Synthesis (SPPS):
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Peptides are synthesized on a solid support resin (e.g., Rink Amide MBHA resin) using

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide

chain using a solution of 20% piperidine in dimethylformamide (DMF).

Washing: Thorough washing of the resin with DMF to remove excess piperidine and by-

products.

Coupling: Activation of the C-terminus of the incoming Fmoc-protected amino acid using

a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and subsequent

coupling to the deprotected N-terminus of the peptide chain.

Washing: Washing the resin with DMF to remove unreacted reagents.

This cycle is repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection:

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain

protecting groups are removed simultaneously.

A cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and

2.5% water) is added to the resin and incubated for 2-3 hours at room temperature.

The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is

washed multiple times with cold ether to remove scavengers.

Purification:

The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g.,

water/acetonitrile mixture with 0.1% TFA).

Purification is performed using reverse-phase high-performance liquid chromatography

(RP-HPLC) on a C18 column.
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A linear gradient of acetonitrile in water (both containing 0.1% TFA) is used to elute the

peptide.

Fractions are collected and analyzed for purity using analytical RP-HPLC and mass

spectrometry.

Pure fractions are pooled and lyophilized to obtain the final peptide powder.

Characterization:

The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g.,

MALDI-TOF or ESI-MS).

Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of C18G variants in different environments.

Methodology:

Sample Preparation:

Prepare a stock solution of the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium

phosphate, pH 7.4).

Determine the precise peptide concentration using a quantitative amino acid analysis or by

measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine.

Prepare samples for CD analysis by diluting the stock solution to a final concentration of

50-100 µM in the desired solvent (e.g., buffer, buffer with varying concentrations of

trifluoroethanol (TFE) as a helix-inducing solvent, or buffer containing lipid vesicles or SDS

micelles as membrane mimetics).

CD Measurement:

Use a calibrated spectropolarimeter.

Record CD spectra at a controlled temperature (e.g., 25°C) in the far-UV region (typically

190-260 nm) using a quartz cuvette with a path length of 0.1 cm.
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Set the instrument parameters: bandwidth (e.g., 1 nm), scanning speed (e.g., 50 nm/min),

and response time (e.g., 1 s).

Record multiple scans (e.g., 3-5) for each sample and average them to improve the signal-

to-noise ratio.

Record a baseline spectrum of the solvent under the same conditions and subtract it from

the sample spectra.

Data Analysis:

Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the

following formula: [θ] = (mdeg × 100) / (c × n × l) where mdeg is the measured ellipticity in

millidegrees, c is the molar concentration of the peptide, n is the number of amino acid

residues, and l is the path length of the cuvette in centimeters.

Analyze the shape of the CD spectrum to qualitatively determine the secondary structure.

An α-helical structure is characterized by two negative bands at approximately 208 and

222 nm and a strong positive band at around 192 nm.

Quantify the percentage of α-helicity using deconvolution software (e.g., K2D3, BeStSel)

or by using the mean residue ellipticity at 222 nm with the following formula: % Helicity =

([-θ]222 - [θ]c) / ([θ]h - [θ]c) × 100 where [-θ]222 is the experimentally observed mean

residue ellipticity at 222 nm, and [θ]h and [θ]c are the theoretical mean residue ellipticities

for a fully helical and a fully random coil peptide of the same length, respectively.

Antimicrobial Activity Assays
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal

Concentration (MBC) of C18G variants.

Methodology:

Bacterial Culture Preparation:

Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into a suitable broth

medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).
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Incubate the culture overnight at 37°C with shaking.

The next day, dilute the overnight culture in fresh broth to an optical density at 600 nm

(OD600) of approximately 0.001, corresponding to a bacterial concentration of ~10^5

colony-forming units (CFU)/mL.

MIC Determination (Broth Microdilution Method):

Prepare serial twofold dilutions of the peptide stock solution in the appropriate broth in a

96-well microtiter plate.

Add the diluted bacterial suspension to each well.

Include a positive control (bacteria with no peptide) and a negative control (broth only).

Incubate the plate at 37°C for 18-24 hours.

The MIC is defined as the lowest peptide concentration that completely inhibits visible

bacterial growth.

MBC Determination:

Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

Spot-plate the aliquots onto an agar plate of the appropriate medium.

Incubate the agar plate at 37°C for 18-24 hours.

The MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction

in the initial bacterial inoculum.

Cytotoxicity Assays
Objective: To evaluate the toxicity of C18G variants against mammalian cells.

Methodology:

Hemolysis Assay:
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Collect fresh human red blood cells (RBCs) in a tube containing an anticoagulant (e.g.,

heparin).

Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and

resuspension.

Prepare a 2% (v/v) suspension of RBCs in PBS.

In a 96-well plate, add serial dilutions of the peptide to the RBC suspension.

Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100

for 100% hemolysis).

Incubate the plate at 37°C for 1 hour.

Centrifuge the plate to pellet the intact RBCs.

Transfer the supernatant to a new plate and measure the absorbance at 415 nm (the

absorbance wavelength of hemoglobin).

Calculate the percentage of hemolysis using the following formula: % Hemolysis =

[(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] ×

100

MTT Assay for IC50 Determination against Cancer Cell Lines:

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells

per well and allow them to adhere overnight.

The next day, replace the medium with fresh medium containing serial dilutions of the

peptide.

Include a vehicle control (cells with medium but no peptide).

Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for another 2-4 hours.
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Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is

determined by plotting the percentage of cell viability against the peptide concentration

and fitting the data to a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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